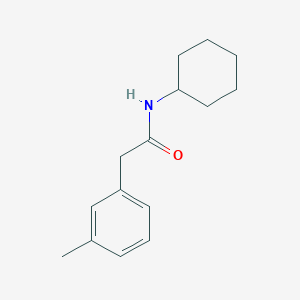
N-cyclohexyl-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-methylphenyl)acetamide, also known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. It belongs to the class of nootropics, which are substances that are believed to improve cognitive function, memory, and learning ability. CX-717 has been found to enhance cognitive performance in animal models and has shown promising results in human clinical trials.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to enhance cognitive function by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many aspects of cognitive function, including learning and memory. This compound has been shown to enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have minimal side effects and is generally well-tolerated in both animal models and human clinical trials. It has been shown to have a half-life of approximately 4 hours in humans, with peak plasma concentrations reached within 1-2 hours of administration. This compound has been found to have no significant effects on heart rate, blood pressure, or body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexyl-2-(3-methylphenyl)acetamide is its ability to enhance cognitive performance without significant side effects. This makes it an attractive compound for use in research studies investigating cognitive function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different aspects of cognitive function.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(3-methylphenyl)acetamide. One area of interest is the use of this compound in the treatment of cognitive impairment in individuals with neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and to optimize dosing regimens for maximum effectiveness. Finally, the development of novel this compound analogs may provide new insights into the mechanism of action of this compound and may lead to the development of even more effective cognitive enhancers.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-methylphenyl)acetamide involves the reaction of cyclohexanone with 3-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity and is widely used in research laboratories.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-methylphenyl)acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, this compound has been found to improve cognitive performance in tasks such as object recognition, spatial memory, and attention. In human clinical trials, this compound has been shown to improve cognitive performance in healthy adults, as well as in individuals with cognitive impairment due to age or disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-7-13(10-12)11-15(17)16-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGFGGIBHGZNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)
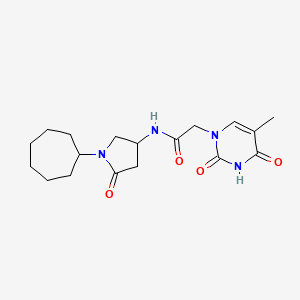
![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5432262.png)
![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5432276.png)
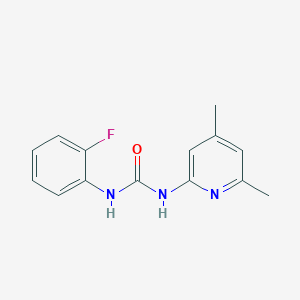
![3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5432283.png)
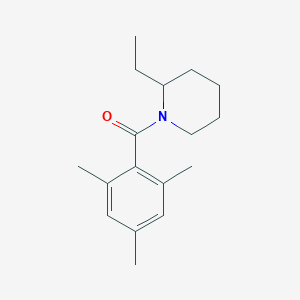
![(4S)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5432290.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![methyl N-[3-(4-chlorophenyl)acryloyl]leucinate](/img/structure/B5432315.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
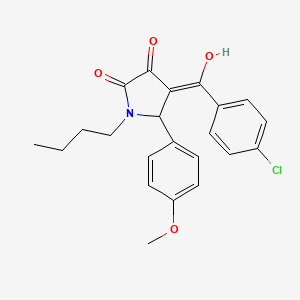
![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)